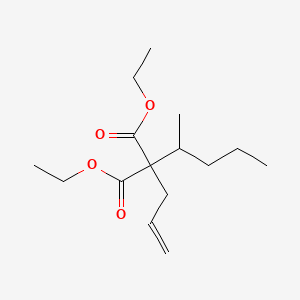

Diethyl (1-methylbutyl)allylmalonate

Description

Properties

CAS No. |

6285-59-2 |

|---|---|

Molecular Formula |

C15H26O4 |

Molecular Weight |

270.36 g/mol |

IUPAC Name |

diethyl 2-pentan-2-yl-2-prop-2-enylpropanedioate |

InChI |

InChI=1S/C15H26O4/c1-6-10-12(5)15(11-7-2,13(16)18-8-3)14(17)19-9-4/h7,12H,2,6,8-11H2,1,3-5H3 |

InChI Key |

VTRMVPBHEGUYBA-UHFFFAOYSA-N |

SMILES |

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |

Canonical SMILES |

CCCC(C)C(CC=C)(C(=O)OCC)C(=O)OCC |

Other CAS No. |

22328-93-4 6285-59-2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Pharmaceuticals

Diethyl (1-methylbutyl)allylmalonate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the production of barbiturates, a class of drugs that act as central nervous system depressants. For example, 5-Ethyl-5-(1-methylbutyl)barbiturate (Nembutal®), a well-known anesthetic and sedative, can be synthesized from this compound through a condensation reaction with urea in the presence of sodium ethoxide .

1.2 Anticonvulsant and Analgesic Properties

Research indicates that derivatives of malonic acid esters, including this compound, exhibit anticonvulsant properties. Compounds derived from this malonate have been explored for their potential use in treating epilepsy and other neurological disorders . The ability to modify the structure of malonic esters allows for the development of new drugs with enhanced efficacy and reduced side effects.

Agrochemical Applications

2.1 Pesticide Synthesis

This compound is also employed in the synthesis of various pesticides. Its derivatives are used to create compounds that target specific pests while minimizing harm to beneficial organisms. For instance, the synthesis of herbicides such as sethoxydim involves using diethyl malonate as a precursor . This application underscores the compound's importance in agricultural chemistry.

Organic Synthesis

3.1 Malonic Ester Synthesis

The compound plays a pivotal role in malonic ester synthesis, which is fundamental in organic chemistry for constructing complex molecules. The reactivity of this compound allows it to undergo alkylation reactions, leading to the formation of various substituted malonic esters . This versatility makes it an essential building block for synthesizing a wide array of organic compounds.

3.2 Catalysis and Reaction Mechanisms

Research has demonstrated that this compound can act as a catalyst or reactant in various organic reactions, enhancing reaction rates and yields . The ability to modify its structure enables chemists to tailor reactions for specific outcomes, further expanding its utility in synthetic organic chemistry.

Case Studies and Research Findings

Comparison with Similar Compounds

Key Characteristics :

- Molecular Formula : C₁₆H₂₆O₄ (calculated based on substituents and ).

- Synthesis : Prepared through alkylation of malonate salts. For example, allyl bromide reacts with sodium salts of substituted malonates under reflux conditions, as seen in the synthesis of related compounds like Diethyl Allyl (1-Methyl-2-Pentynyl)Malonate .

- Applications : Acts as an intermediate in pharmaceutical synthesis, such as in the production of barbiturates (e.g., Thiamylal, referenced in ).

Comparison with Similar Compounds

Malonate esters differ in substituents, which significantly influence their reactivity, physical properties, and applications. Below is a detailed comparison:

Structural Analogues

Physical Properties

- Boiling Points : Allyl-substituted malonates generally have lower boiling points than branched analogs. For instance, Diethyl Allylmalonate is a liquid at room temperature , whereas this compound requires vacuum distillation (105–107°C at 1 mmHg ).

- Solubility: All malonate esters are lipophilic but vary with substituents. Diethyl benzylmalonate’s aromatic group increases solubility in non-polar solvents compared to aliphatic analogs .

Preparation Methods

Structural and Mechanistic Considerations

Diethyl (1-methylbutyl)allylmalonate features a malonate core substituted with three distinct groups: diethyl ester , 1-methylbutyl , and allyl . Its synthesis typically involves sequential alkylation of diethyl malonate, leveraging enolate chemistry to introduce the substituents. The reaction mechanism proceeds via deprotonation of diethyl malonate to form a resonance-stabilized enolate, which undergoes nucleophilic attack on alkyl halides or allylic electrophiles.

Sequential Alkylation Strategies

Base-Mediated Enolate Formation

The most common approach involves two alkylation steps using strong bases to generate the enolate intermediate.

First Alkylation: Introduction of the 1-Methylbutyl Group

Diethyl malonate is treated with a base such as sodium ethoxide (NaOEt) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) . The enolate reacts with 1-methylbutyl bromide to form diethyl (1-methylbutyl)malonate.

Example Protocol (Adapted from):

- Reactants: Diethyl malonate (1 equiv.), 1-methylbutyl bromide (1.2 equiv.), NaOEt (1.1 equiv.).

- Conditions: Reflux in DMF at 80–90°C for 6–8 hours.

- Yield: ~75–80% after purification.

Second Alkylation: Introduction of the Allyl Group

The mono-alkylated product is subjected to a second alkylation with allyl bromide under similar conditions. Excess base ensures complete enolate formation, while controlled stoichiometry prevents over-alkylation.

Optimization Note:

One-Pot Double Alkylation

Catalytic and Green Chemistry Approaches

Phase-Transfer Catalysis (PTC)

PTC systems using tetrabutylammonium bromide (TBAB) allow milder conditions by shuttling the enolate into an organic phase.

Reported Results:

Solvent-Free Mechanochemical Synthesis

Ball milling techniques minimize solvent use, aligning with green chemistry principles.

Experimental Setup:

Reaction Optimization and Challenges

Byproduct Formation

Comparative Analysis of Methods

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing diethyl (1-methylbutyl)allylmalonate, and how do reaction conditions influence yield?

- Methodology :

-

Alkylation of diethyl malonate : Use sodium hydride (NaH) in a benzene/DMSO solvent system to generate the enolate, followed by alkylation with 1-methylbutyl allyl halides. This method yields ~50% after column chromatography .

-

Catalytic allylation : Employ π-allylpalladium complexes (e.g., Pd(0) with PPh₃ ligands) to mediate allylic alkylation of diethyl malonate derivatives. This approach avoids strong bases and enables stereocontrol .

-

Key factors : Solvent polarity (DMF enhances nucleophilicity), base strength (LHMDS vs. NaH), and temperature (room temperature for Pd-catalyzed reactions).

- Data Table :

| Method | Base/Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| NaH-mediated alkylation | NaH | Benzene/DMSO | 50 | |

| Pd-catalyzed allylation | Pd(2)dba₃/PPh₃ | DMF | 88 |

Q. How can this compound be characterized structurally and functionally?

- Analytical Techniques :

- SMILES/SDF files : Use computational tools to validate the structure (SMILES:

CCOC(=O)C(CC=C)(CC=C)C(=O)OCC) and generate 3D models . - Spectroscopy : ¹H/¹³C NMR to confirm ester groups (δ 4.1–4.3 ppm for OCH₂CH₃) and allyl protons (δ 5.1–5.9 ppm). IR spectroscopy for carbonyl stretches (~1740 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 210 nm) to assess purity.

Advanced Research Questions

Q. What mechanistic insights explain the divergent reactivity of this compound with thiourea versus other nucleophiles?

- Experimental Findings :

- Unlike diethyl allylmalonate, which forms tetrahydrohexathiazoles with thiourea, this compound undergoes acylthiourea formation followed by isomerization to β-lactones under acidic conditions. This is attributed to steric hindrance from the 1-methylbutyl group, which destabilizes the thiazole intermediate .

- Methodological Approach :

- Monitor reaction progression via TLC and isolate intermediates (e.g., sodium acylthiourea salts) for X-ray crystallography. Acid quenching at controlled pH (2–3) triggers lactonization .

Q. How does the steric bulk of the 1-methylbutyl group impact regioselectivity in conjugate addition reactions?

- Case Study :

- In nitrosoalkene conjugate additions, the potassium enolate of diethyl α-allylmalonate exclusively forms anti-adducts (68% yield) due to steric shielding of the α-face by the 1-methylbutyl group. Lithium enolates show similar selectivity but lower yields (52%), suggesting cation size influences transition-state geometry .

- Design Strategy :

- Use bulky electrophiles (e.g., tert-butyl nitrosoalkenes) to probe steric effects. Compare outcomes with smaller substituents (e.g., methyl or allyl groups) .

Q. Can this compound act as a mechanistic probe for radical vs. carbene intermediates in cyclopropanation?

- Application :

- Allylmalonates undergo cyclopropanation via carbene intermediates but not radicals. In Pd-catalyzed reactions, this compound fails to form cyclopropanes under radical-generating conditions (e.g., with Mn/Cu), confirming carbene-specific pathways .

- Validation :

- Use radical traps (e.g., TEMPO) to quench reactions. Analyze products via GC-MS for cyclopropane absence/presence .

Contradictions and Resolution

- vs. 10 : While diethyl allylmalonate derivatives typically form thiazoles with thiourea, the 1-methylbutyl variant favors lactones. This highlights the critical role of steric effects in directing reactivity. Researchers must pre-screen substituent effects when designing analogous reactions.

Data Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.